Nelivaptan (SSR-149415) is a highly selective, orally bioavailable non-peptide vasopressin V1b (V3) receptor antagonist [1]. In neuroendocrinology and metabolic research, it serves as the benchmark pharmacological tool for isolating V1b-mediated pathways from V1a (vascular) and V2 (renal) functions. Its primary procurement value lies in its sub-nanomolar to low-nanomolar binding affinity for native and recombinant V1b receptors, combined with its high solubility in standard organic solvents (e.g., DMSO) and established in vivo formulation protocols. This makes it indispensable for researchers requiring stable, long-acting hypothalamic-pituitary-adrenal (HPA) axis modulation without the rapid enzymatic degradation typical of native peptide-based vasopressin analogs.
Substituting Nelivaptan with broader-spectrum vasopressin antagonists (such as conivaptan) or V1a/V2-selective agents (like relcovaptan or tolvaptan) fundamentally compromises experimental integrity in stress and metabolic models [1]. V1a and V2 antagonists fail to block pituitary corticotropin (ACTH) release, while non-selective agents introduce confounding cardiovascular or antidiuretic variables that obscure HPA axis data. Furthermore, utilizing native peptide antagonists necessitates invasive central administration (i.c.v.) due to poor blood-brain barrier penetration and rapid enzymatic degradation. Nelivaptan’s specific non-peptide scaffold provides oral bioavailability and sustained systemic action, meaning generic peptide substitutes cannot replicate its utility in chronic, multi-week behavioral or neuroendocrine assays.
Nelivaptan demonstrates exceptional binding affinity for the human V1b receptor (Ki = 1.5 nM) while maintaining strict selectivity against the V1a and V2 subtypes [1]. In competitive binding assays, Nelivaptan exhibits a 60- to 800-fold greater affinity for V1b over V1a (Ki ~ 613 nM in rat models), and shows negligible inhibition at V2 receptors up to 3 μM. This stark contrast to non-selective agents like conivaptan ensures that Nelivaptan strictly isolates pituitary and CNS V1b functions without triggering V1a-mediated vasoconstriction or V2-mediated antidiuresis.
| Evidence Dimension | Receptor Binding Affinity (Ki) and Selectivity |
| Target Compound Data | Nelivaptan: Ki = 1.5 nM (human V1b) |
| Comparator Or Baseline | V1a Receptor: Ki > 600 nM; V2 Receptor: Inactive up to 3 μM |
| Quantified Difference | 60- to 800-fold selectivity for V1b over V1a |
| Conditions | Radioligand competitive binding assays in recombinant human and rat V1b/V1a/V2 CHO transfectants |
Procuring this highly selective antagonist is mandatory for neuroendocrine assays where off-target cardiovascular or renal interference from V1a/V2 receptors would invalidate HPA axis data.
Unlike native peptide vasopressin antagonists that require invasive intracerebroventricular (i.c.v.) injection due to rapid enzymatic degradation, Nelivaptan is a non-peptide small molecule optimized for systemic administration . It is highly soluble in DMSO (up to 250 mg/mL) and readily formulates into stable in vivo working solutions (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) at 2 mg/mL. When administered orally at 10 mg/kg, Nelivaptan maintains potent HPA axis suppression for over 4 hours, a pharmacokinetic profile unattainable with standard peptide analogs.
| Evidence Dimension | Route of Administration and Duration of Action |
| Target Compound Data | Nelivaptan: Orally active (10 mg/kg) with duration > 4 hours |
| Comparator Or Baseline | Peptide AVP Antagonists: Require i.c.v. injection, rapid half-life |
| Quantified Difference | Enables non-invasive oral/i.p. dosing with sustained multi-hour efficacy |
| Conditions | In vivo pharmacokinetic profiling and ACTH suppression models in conscious rats |
Procurement of this non-peptide formulation eliminates the need for complex surgical catheterization in chronic stress models, significantly improving throughput and reproducibility in behavioral pharmacology.
Nelivaptan provides potent, dose-dependent blockade of arginine vasopressin (AVP)-stimulated endocrine responses, serving as the benchmark for V1b functional assays [1]. In cellular models, it inhibits AVP-induced calcium signaling with an IC50 of 12.8 nM. In vivo, doses as low as 3 mg/kg (i.p.) completely normalize stress-induced plasma corticotropin (ACTH) elevations. In contrast, standard anxiolytics like diazepam suppress general CNS arousal but do not specifically antagonize AVP-driven pituitary ACTH release, making Nelivaptan the superior choice for targeted neuroendocrine pathway mapping.
| Evidence Dimension | Inhibition of AVP-induced ACTH/Calcium Signaling |
| Target Compound Data | Nelivaptan: IC50 = 12.8 nM (calcium signal); Normalizes ACTH at 3 mg/kg |
| Comparator Or Baseline | Diazepam / General Anxiolytics: Lack specific AVP-receptor antagonism |
| Quantified Difference | Direct, receptor-specific blockade of the HPA axis stress response |
| Conditions | AVP-stimulated HEK293 cells and in vivo stress-induced ACTH secretion models |
Allows researchers to definitively uncouple V1b-specific endocrine responses from generalized behavioral stress, ensuring precise mechanistic data when evaluating HPA axis modulators.
While highly selective against V1a and V2, Nelivaptan exhibits a measurable secondary affinity for the oxytocin (OT) receptor, which is critical for designing metabolic co-administration assays [1]. Radioligand studies show Nelivaptan has a pKi of 9.34 at human V1b versus 8.82 at human OT receptors, acting as a weak OT antagonist. When mapping complex metabolic pathways like pancreatic glucagon secretion, researchers must utilize Nelivaptan in tandem with highly specific OT antagonists (e.g., CL-14-26, Ki = 83 nM for OT) to successfully isolate V1b-driven insulin/glucagon dynamics from OT-driven background noise.
| Evidence Dimension | Binding Affinity (pKi) at V1b vs. Oxytocin Receptors |
| Target Compound Data | Nelivaptan: pKi = 9.34 (hV1b); pKi = 8.82 (hOT) |
| Comparator Or Baseline | CL-14-26: Ki = 83 nM (OT) vs 7800 nM (V1b) |
| Quantified Difference | Identifies Nelivaptan's secondary OT affinity, requiring specific assay controls |
| Conditions | Recombinant human V1b and OT receptors expressed in CHO cells |
Procurement teams supporting metabolic or pancreatic research must account for this dual affinity to ensure proper control compounds (e.g., specific OT antagonists) are co-purchased for precise pathway isolation.
Directly leveraging Nelivaptan's high solubility and oral bioavailability (Section 3), this compound is a highly efficient procurement choice for multi-week chronic mild stress (CMS) models. Its use eliminates the need for surgical implants required by peptide analogs, allowing for stable, non-invasive long-term dosing to evaluate HPA axis adaptation [1].
Driven by its 60- to 800-fold selectivity for V1b over V1a/V2 receptors (Section 3), Nelivaptan serves as the benchmark pharmacological tool in CHO cell transfectants and tissue slices. It allows researchers to isolate V1b-mediated calcium signaling from V1a-driven vascular pathways without background interference [1].
Because Nelivaptan exhibits secondary affinity for oxytocin receptors alongside its potent V1b blockade (Section 3), it is utilized in advanced metabolic assays. When co-administered with specific oxytocin antagonists, it enables the precise decoupling of vasopressin-induced glucagon and insulin secretion mechanisms in isolated pancreatic islet cells [2].
Health Hazard